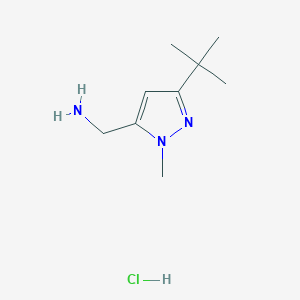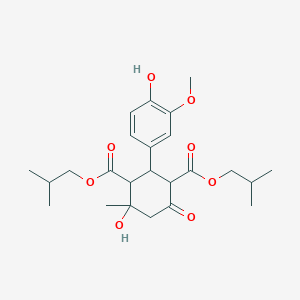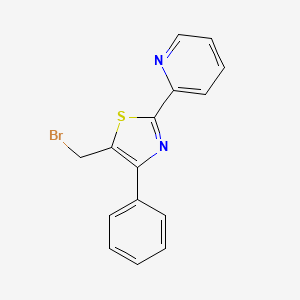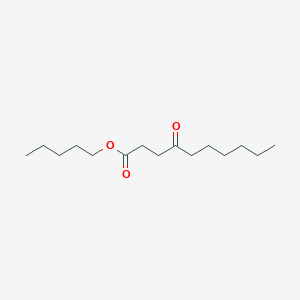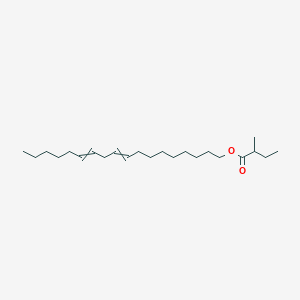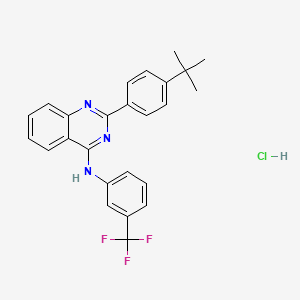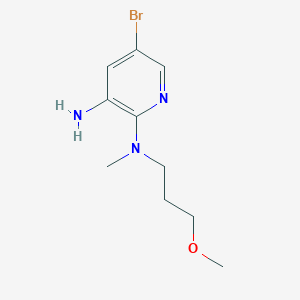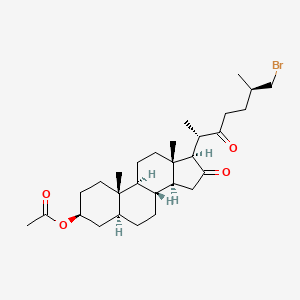
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate is a synthetic steroid derivative. It is characterized by the presence of a bromine atom at the 26th position and two ketone groups at the 16th and 22nd positions. The compound also features an acetate group attached to the 3rd position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The bromination at the 26th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the ketone groups at the 16th and 22nd positions may involve oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent. The final step involves the acetylation of the hydroxyl group at the 3rd position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.
Substitution: The bromine atom at the 26th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex steroid derivatives.
Biology: The compound can be used to study the effects of steroid derivatives on cellular processes and signaling pathways.
Industry: The compound can be used in the synthesis of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- (3beta,5alpha,25R)-Spirosol-5-en-3-yl 4-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside
- (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate
Uniqueness
This compound is unique due to the presence of the bromine atom at the 26th position and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920275-30-5 |
|---|---|
Molecular Formula |
C29H45BrO4 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,6R)-7-bromo-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-16-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H45BrO4/c1-17(16-30)6-9-25(32)18(2)27-26(33)15-24-22-8-7-20-14-21(34-19(3)31)10-12-28(20,4)23(22)11-13-29(24,27)5/h17-18,20-24,27H,6-16H2,1-5H3/t17-,18-,20+,21+,22-,23+,24+,27+,28+,29+/m1/s1 |
InChI Key |
JUMXSKRCBHJVEA-VBEYQHSESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)CBr |
Canonical SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
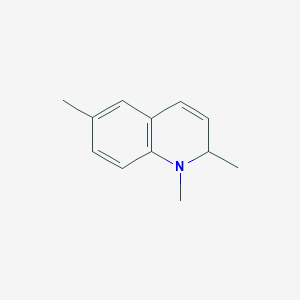
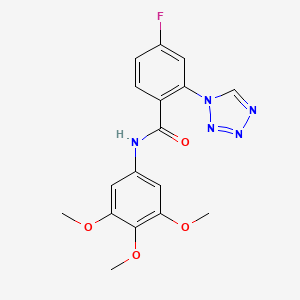
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
